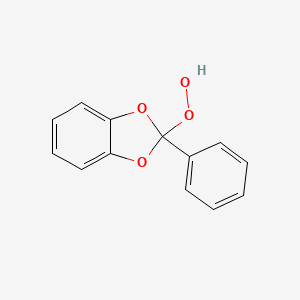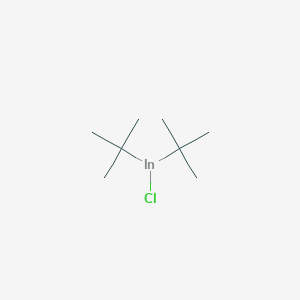
Indium, chlorobis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium, chlorobis(1,1-dimethylethyl)- is a chemical compound that features indium as its central element Indium is a post-transition metal known for its malleability and ability to form various compounds The compound chlorobis(1,1-dimethylethyl)- indicates the presence of chlorine and tert-butyl groups attached to the indium atom
Métodos De Preparación
The synthesis of indium, chlorobis(1,1-dimethylethyl)- typically involves the reaction of indium trichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and more efficient purification techniques to obtain high-purity indium, chlorobis(1,1-dimethylethyl)-.
Análisis De Reacciones Químicas
Indium, chlorobis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state indium compounds.
Reduction: It can be reduced to lower oxidation state indium compounds.
Substitution: The chlorine atom can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Indium, chlorobis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other indium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Indium compounds are explored for their use in diagnostic imaging and radiotherapy.
Industry: It is used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which indium, chlorobis(1,1-dimethylethyl)- exerts its effects involves the interaction of the indium atom with various molecular targets. The pathways involved may include the formation of coordination complexes with biological molecules, leading to changes in their structure and function. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Indium, chlorobis(1,1-dimethylethyl)- can be compared with other indium compounds such as indium trichloride and indium acetylacetonate. While indium trichloride is a simple salt, indium, chlorobis(1,1-dimethylethyl)- features more complex ligands, making it unique in its reactivity and applications. Similar compounds include:
- Indium trichloride
- Indium acetylacetonate
- Indium(III) oxide
Propiedades
Número CAS |
92089-77-5 |
|---|---|
Fórmula molecular |
C8H18ClIn |
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
ditert-butyl(chloro)indigane |
InChI |
InChI=1S/2C4H9.ClH.In/c2*1-4(2)3;;/h2*1-3H3;1H;/q;;;+1/p-1 |
Clave InChI |
OSIBXWXZFRPKAD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[In](C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
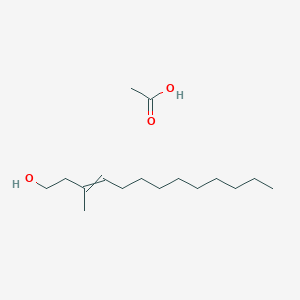
![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)

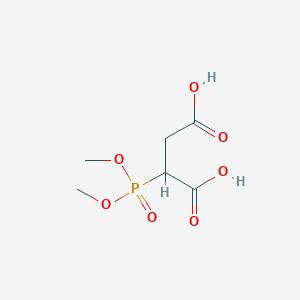
![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)


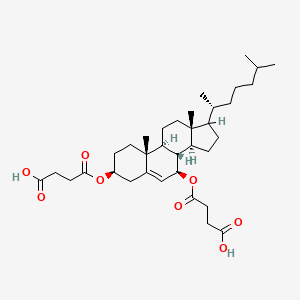

![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
